molecular formula C12H8N2O4 B160749 1,4-Diacetoxy-2,3-dicyanobenzene CAS No. 83619-73-2

1,4-Diacetoxy-2,3-dicyanobenzene

Cat. No. B160749
CAS RN: 83619-73-2
M. Wt: 244.2 g/mol
InChI Key: VXDCGBVAZDYTFK-UHFFFAOYSA-N
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Description

1,4-Diacetoxy-2,3-dicyanobenzene (ADB) is a compound that has been utilized in the measurement of intracellular pH using flow cytometry. ADB is capable of entering cells and undergoing cleavage to produce the fluorescent pH indicator 2,3-dicyano-hydroquinone (DCH). This process allows for the monitoring of pH changes within cells, which is crucial for understanding various cellular processes and the effects of different treatments on cell physiology .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of ADB, they do provide insights into related compounds and their chemical behavior. For instance, 1,2-dicyanobenzene, which shares the dicyanobenzene moiety with ADB, has been studied as a precursor to phthalocyanines, indicating the potential reactivity of the cyano groups in such compounds . This information could be relevant when considering the synthetic pathways that might be used to create ADB or related molecules.

Molecular Structure Analysis

The structure of ADB is not directly analyzed in the provided papers, but the structure of a related compound, 1,2-dicyanobenzene, has been described. This molecule exhibits mirror symmetry with slightly bent cyano groups above the plane of the benzene ring. The bond lengths and internal angles within the benzene ring deviate slightly from the expected values, which could suggest similar structural characteristics for ADB .

Chemical Reactions Analysis

ADB's chemical reactivity is highlighted in its use as a pH indicator. Upon entering cells, ADB is hydrolyzed to DCH, which is the actual fluorescent species used for pH measurements. The hydrolysis and the stability of the resulting DCH are influenced by factors such as incubation conditions and esterase activity within the cells. It is also noted that ADB can be toxic to cells when exposed to a UV laser beam at concentrations greater than 5 micrograms/ml . This toxicity is an important consideration when using ADB in experimental setups.

Physical and Chemical Properties Analysis

The physical and chemical properties of ADB are inferred from its behavior in biological systems. ADB is non-toxic to cells at concentrations up to 20 micrograms/ml, which suggests a degree of biocompatibility. The compound's ability to be cleaved by esterases to a fluorescent species indicates that it has reactive ester bonds. The stability of the pH measurements using ADB is sensitive to temperature and the presence of potassium ions, which implies that ADB's properties can be influenced by the ionic composition of the environment .

Scientific Research Applications

Intracellular pH Measurements

1,4-Diacetoxy-2,3-dicyanobenzene (ADB) is utilized for measuring intracellular pH via flow cytometry. ADB enters cells and is converted to the fluorescent pH indicator 2,3-dicyano-hydroquinone (DCH). This method provides excellent reproducibility for pH measurements with a resolution of ≤0.05 pH units in the range of 6.4 to 8.0. However, the presence of a transient fluorescent species during ADB hydrolysis can cause erroneous pH readings, necessitating careful calibration and control of incubation conditions and esterase activity for accurate results (Cook & Fox, 1988).

Encapsulated-Guest Rotation in Supramolecular Structures

The compound has been studied in the context of supramolecular gyroscopes. It can be encapsulated within a self-assembled heterocapsule, forming a system where it rotates along the axis of the capsule. This behavior exemplifies a dynamic feature of molecular systems and could be significant for the development of molecular machines (Kitagawa et al., 2009).

Photochemical Reactions

In photochemistry, 1,4-Diacetoxy-2,3-dicyanobenzene participates in photosubstitution reactions with various olefins. This process is influenced by the substituents of the dicyanobenzene, demonstrating the compound's role as a photosensitizer in organic synthesis (Borg, Arnold, & Cameron, 1984).

Electrocatalysis and Organic Synthesis

The compound has been explored in the context of electrocatalysis and organic synthesis. For instance, its reactions with various reagents and catalysts have led to the creation of new molecules and the exploration of reaction mechanisms, enhancing our understanding of organic chemical processes (Mondal, Samanta, Jana, & Hajra, 2017).

Polymer Synthesis

It serves as a building block in the synthesis of novel polymers, such as chiral luminescent organoboron polymers. These polymers exhibit unique properties like intense blue-green light emission, showcasing the potential of 1,4-Diacetoxy-2,3-dicyanobenzene in materials science (Nagai et al., 2009).

Safety And Hazards

When handling “1,4-Diacetoxy-2,3-dicyanobenzene”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(4-acetyloxy-2,3-dicyanophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c1-7(15)17-11-3-4-12(18-8(2)16)10(6-14)9(11)5-13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDCGBVAZDYTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=C(C=C1)OC(=O)C)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30232458
Record name 1,4-Diacetoxy-2,3-dicyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diacetoxy-2,3-dicyanobenzene

CAS RN

83619-73-2
Record name 1,4-Diacetoxy-2,3-dicyanobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083619732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diacetoxy-2,3-dicyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
JA Cook, MH Fox - Cytometry: The Journal of the International …, 1988 - Wiley Online Library
4 ‐ Diacetoxy ‐ 2,3 ‐ dicyanobenzene (ADB) has been increasingly used for measurement of intracellular pH by flow cytometry. ADB rapidly enters cells and is cleaved to the …
Number of citations: 30 onlinelibrary.wiley.com
JA Cook, MH Fox - Radiation research, 1988 - meridian.allenpress.com
Chinese hamster ovary (CHO) cells were given short heat pulses (5 to 20 min) at 45.0C and incubated at 37C for up to 20 h under either pH 7.3 or 6.6 conditions. Thermotolerance …
Number of citations: 5 meridian.allenpress.com
JA Cook, MH Fox - Radiation research, 1988 - meridian.allenpress.com
The mechanism by which low pH sensitizes cells to hyperthermic treatments is unknown. In this report we have examined the relationship between the extracellular and intracellular pH …
Number of citations: 19 meridian.allenpress.com
JR Dynlacht, ED Wieder, MH Fox - Radiation research, 1991 - meridian.allenpress.com
The local anesthetic procaine greatly sensitizes cells to hyperthermia. Though it is generally accepted that procaine is a membrane-active agent that increases membrane fluidity in cells…
Number of citations: 7 meridian.allenpress.com
A Neubauer, G Valet, D Huhn - Anal Cell Pathol, 1989 - classimed.de
A recently developed flow cytometric assay method using patient tumor cells allows the determination not only of their sensitivity to cytostatic drugs but also of biochemical and …
Number of citations: 6 www.classimed.de
A Neubauer, H Sauer, G Valet - Blut, 1987 - Springer
Human bone marrow cells from 20 patients as well as the permanent human B-cell lines RPMI 1788, Raji, Daudi, T-cell lines Molt, CEM, Jurkat and the promyelocytic line HL 60 were …
Number of citations: 7 link.springer.com
A Neubauer, G Valet, D Huhn - researchgate.net
A recently devcloped flow cytometric assay method using patient tumor cells allows the determination not only of their sensitivity to cytostatic drugs but also of biochemical and …
Number of citations: 2 www.researchgate.net
G Rothe, G Valet - Cytometry: The Journal of the International …, 1988 - Wiley Online Library
Phagocytosis of Escherichia coli K12 strain bacteria was used to measure by flow cytometry the functional activities of human granulocytes in whole blood or buffy coat preparations. In …
Number of citations: 69 onlinelibrary.wiley.com
G ROTHE, W KELLERMANN, G VALET - classimed.de
Flow cytometric parameters of neutrophil function, such as phagocytosis and degradotion of Escherichia coli, introcellular pH value, esterase activity, and cell volume, were evoluoted os …
Number of citations: 0 classimed.de
R Alibaud, JM Salmon, J Vigo… - … Serie III, Sciences de la vie, 1988 - europepmc.org
Microspectrofluorometry allows to obtain the fluorescence spectrum of an isolated living cell. When cells are preincubated with 1, 4 diacetoxy-2, 3 dicyanobenzol the cellular …
Number of citations: 2 europepmc.org

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